Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Overview
Description
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the molecular formula C12H20O4 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 228.28 g/mol. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the resources .Scientific Research Applications
Synthesis Techniques and Chemical Intermediates
Synthesis of Pheromones : Research has demonstrated the utility of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate derivatives in the synthesis of optically active pheromones. A notable study illustrated the preparation of such compounds from a common chiral precursor, showcasing the compound's role in synthesizing environmentally significant molecules (Hungerbühler et al., 1980).
Organic Nonlinear Optical Materials : Another application involves the synthesis and characterization of organic nonlinear optical materials for potential use in devices like laser frequency doublers. The study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane highlighted its favorable properties for nonlinear optical applications (Kagawa et al., 1994).
Antimicrobial Agents : The isolation and characterization of new compounds from natural sources like red seaweed have also been reported. These compounds, with a similar structural motif, have shown promising antimicrobial and antioxidative properties, suggesting potential applications in developing new antimicrobial agents (Makkar & Chakraborty, 2018).
Medicinal Chemistry Applications
- Medicinal Chemistry : The compound's derivatives have been utilized in the synthesis of molecules with potential medicinal chemistry applications. For instance, the creation of substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates showcases its role in the development of novel medicinal compounds (Sabitov et al., 2020).
Advanced Material Synthesis
- Advanced Material Synthesis : The compound has also found use in the synthesis of advanced materials. A study on the growth and characterization of a new organic material for nonlinear optical devices provides insights into the material's purification, single crystal growth, and characterization, affirming its potential in advanced material applications (Kagawa et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQIZPUMIISPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577026 | |
Record name | Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
CAS RN |
62141-26-8 | |
Record name | Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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